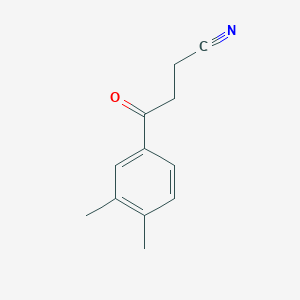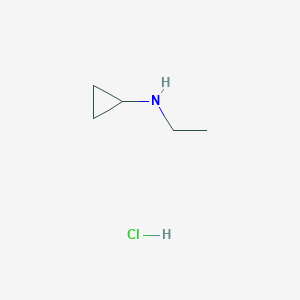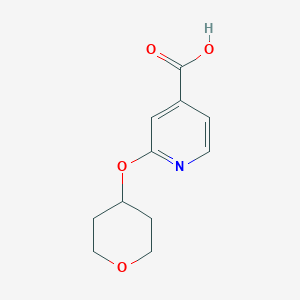![molecular formula C11H7ClN2O2 B1386516 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-89-3](/img/structure/B1386516.png)
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
説明
“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is a synthetic compound with potential applications in the biomedical and pharmaceutical industries . It has a molecular formula of C₁₁H₇ClN₂O₂ .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” consists of a total of 24 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” has a molecular weight of 234.64 g/mol . It has a topological polar surface area of 55.2 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
科学的研究の応用
HIV-1 Reverse Transcriptase Inhibitors Synthesis
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. For instance, a study demonstrated the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in this process. This intermediate facilitates the creation of compounds critical in HIV treatment (Ju Xiu-lia, 2015).
Antiparasitic Activity
Compounds derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, such as 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde, have shown potential in antiparasitic activity. These compounds are effective against various parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, demonstrating their potential in treating parasitic infections (N. Azas et al., 2003).
Synthesis of 2-Aminopyrimidinones and Self-Assembly
The synthesis of 2-aminopyrimidinones, which are important in various chemical applications, can be achieved using derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde. This process often involves a multi-component reaction, leading to compounds that exhibit significant self-assembly and hydrogen bonding properties (M. Bararjanian et al., 2010).
Small Molecule Anticancer Drug Synthesis
Derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde are key intermediates in the synthesis of small molecule anticancer drugs. These derivatives contribute to the development of new and more efficient anticancer treatments, as demonstrated in the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde (Binliang Zhang et al., 2018).
Antimicrobial Activity
Some benzaldehyde derivatives synthesized from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde have shown promising antimicrobial activities. For example, compounds containing fluorine in the heterocyclic system demonstrated effective antibacterial and antifungal properties (T. Chundawat et al., 2014).
Oxidation Catalysts
Benzaldehyde derivatives, including those derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, can serve as catalysts in chemical reactions. For instance, sulfated Ti-SBA-15, a catalyst used in the oxidation of benzyl alcohol to benzaldehyde, shows enhanced activity and selectivity in such reactions (Rajesh Sharma et al., 2012).
Safety And Hazards
特性
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYAXSPQPTVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264057 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde | |
CAS RN |
1086378-89-3 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





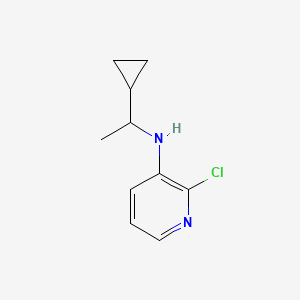
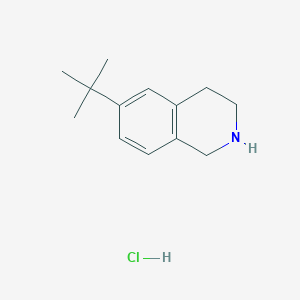
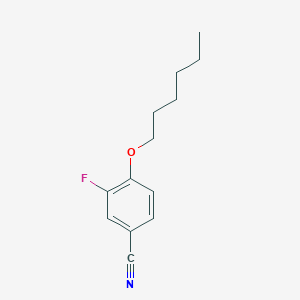
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
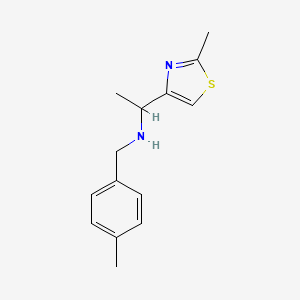
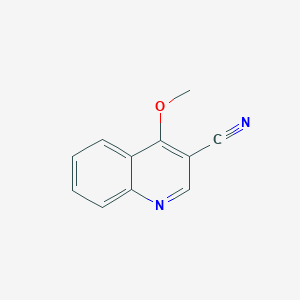
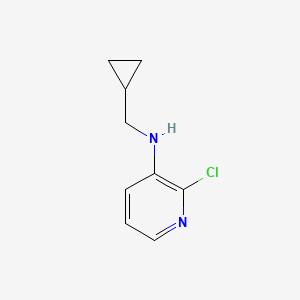
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
